molecular formula C20H20N4O2 B5373017 N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

Cat. No. B5373017
M. Wt: 348.4 g/mol
InChI Key: QTNKSHARWVVUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as DMPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPU is a urea derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea. These include the investigation of its potential use as a therapeutic agent for various diseases, the development of novel this compound derivatives with improved properties, and the exploration of its potential use in material science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds in complex biological systems.

Synthesis Methods

N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3,4-dimethylaniline with 4-(6-methyl-3-pyridazinyl)phenol in the presence of an acid catalyst. The resulting product is then treated with phosgene to obtain this compound. Other methods involve the reaction of 3,4-dimethylaniline with 4-(6-methyl-3-pyridazinyl)isocyanate or the reaction of 3,4-dimethylphenyl isocyanate with 4-(6-methyl-3-pyridazinyl)phenol.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been extensively studied in various fields of scientific research, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, this compound has been studied as a potential herbicide and fungicide. In material science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-4-6-17(12-14(13)2)22-20(25)21-16-7-9-18(10-8-16)26-19-11-5-15(3)23-24-19/h4-12H,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNKSHARWVVUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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